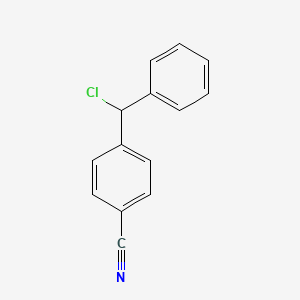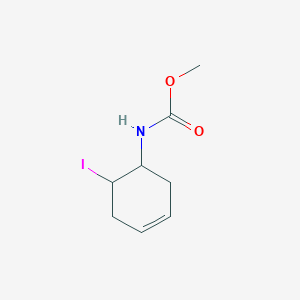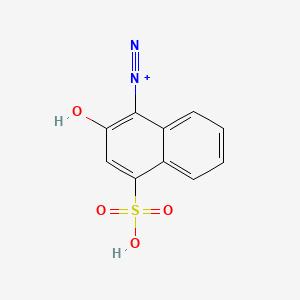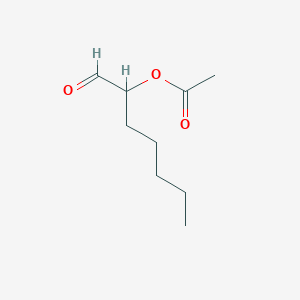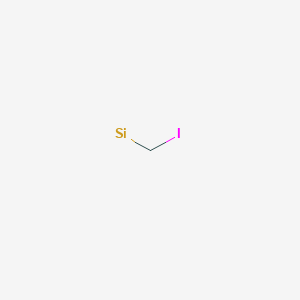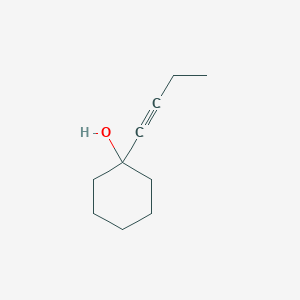
1-(But-1-yn-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-1-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a cyclohexanol derivative where the hydroxyl group is attached to a cyclohexane ring, and a butynyl group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(But-1-yn-1-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a butynyl Grignard reagent. The reaction typically proceeds as follows:
- Preparation of the Grignard reagent: But-1-yne is reacted with magnesium in anhydrous ether to form the butynyl Grignard reagent.
- Addition of the Grignard reagent to cyclohexanone: The butynyl Grignard reagent is then added to cyclohexanone under anhydrous conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(But-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: The major products include cyclohexanone or cyclohexanone derivatives.
Reduction: The major product is the corresponding alkane, 1-(But-1-yn-1-yl)cyclohexane.
Substitution: The major products depend on the substituent introduced, such as 1-(But-1-yn-1-yl)cyclohexyl chloride or bromide.
Scientific Research Applications
1-(But-1-yn-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-1-yn-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the butynyl group can undergo reactions typical of alkynes. These interactions and reactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-1-yn-1-yl)cyclohexan-1-ol: Similar structure but with a propynyl group instead of a butynyl group.
1-(But-2-yn-1-yl)cyclohexan-1-ol: Similar structure but with a but-2-ynyl group.
Cyclohexanol: Lacks the butynyl group, making it less reactive in certain types of reactions.
Uniqueness
1-(But-1-yn-1-yl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a butynyl group on the same carbon atom
Properties
CAS No. |
15332-34-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-but-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-7-10(11)8-5-4-6-9-10/h11H,2,4-6,8-9H2,1H3 |
InChI Key |
KVAPEYDPKIUKTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


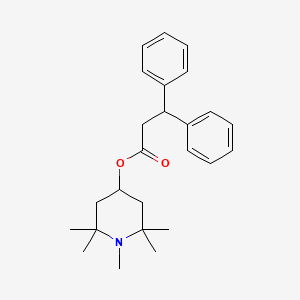
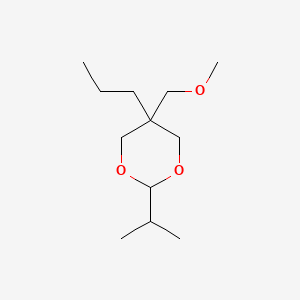
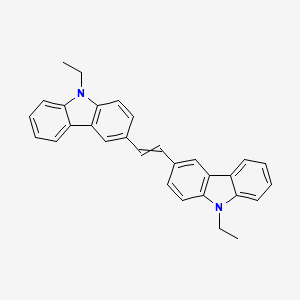
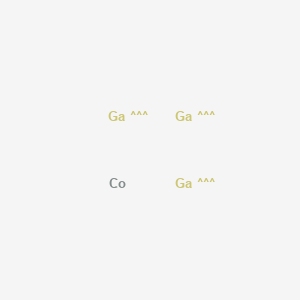
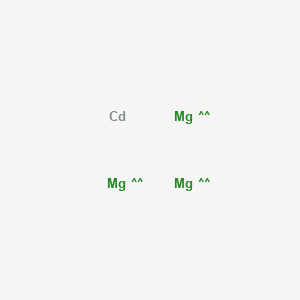
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

